molecular formula C9H5ClIN B8192433 5-Chloro-7-iodoquinoline

5-Chloro-7-iodoquinoline

Cat. No.: B8192433
M. Wt: 289.50 g/mol
InChI Key: GNZYZIMBIPTULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of chlorine and iodine atoms at the 5th and 7th positions of the quinoline ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination and chlorination of quinoline. The process involves the following steps:

    Starting Material: Quinoline

    Chlorination: Quinoline is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5th position.

    Iodination: The chlorinated quinoline is then subjected to iodination using iodine or an iodinating agent like iodine monochloride to introduce the iodine atom at the 7th position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-iodoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodoquinoline involves its ability to chelate metal ions such as copper and zinc. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to antimicrobial effects. Additionally, its ability to inhibit certain enzymes related to DNA replication contributes to its antiprotozoal and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its dual halogenation at the 5th and 7th positions makes it a valuable compound for various synthetic and medicinal applications.

Biological Activity

5-Chloro-7-iodoquinoline, also known as clioquinol, is a halogenated derivative of 8-hydroxyquinoline. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Antimicrobial Activity
this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various fungi and protozoa. The compound's mechanism involves the chelation of metal ions, which are essential for microbial growth and metabolism. Studies indicate that clioquinol disrupts DNA and protein synthesis in microorganisms, leading to cell death .

Neurotoxicity and Neuroprotection
Research into the neurotoxic effects of clioquinol has revealed its dual role in neuroprotection and toxicity. While it has been used historically as a treatment for neurodegenerative diseases due to its ability to chelate metals like copper and zinc, excessive exposure can lead to neurotoxic effects. For instance, in neonatal rat models, clioquinol inhibited DNA and protein synthesis while also affecting RNA synthesis stimulated by nerve growth factor (NGF) . The compound's hydrophobicity and specific structural features are critical for its biological activity.

Therapeutic Applications

  • Antifungal Treatment
    Clioquinol was initially developed as an antifungal agent and has shown efficacy against various fungal infections. Its effectiveness is attributed to its ability to inhibit fungal cell wall synthesis and disrupt metabolic pathways .
  • Antiprotozoal Activity
    The compound has been utilized in treating protozoal infections such as amoebiasis. Its mechanism involves disrupting the protozoan's cellular processes through metal ion chelation .
  • Potential in Neurodegenerative Diseases
    Recent studies suggest that clioquinol may offer therapeutic benefits in conditions like Alzheimer's disease due to its capacity to reduce metal accumulation in the brain . However, careful consideration of dosage is essential due to its neurotoxic potential.

Case Studies

Case Study 1: Neurotoxicity in Animal Models
In a study involving neonatal rats, clioquinol was administered to investigate its effects on RNA synthesis. The results indicated a complete inhibition of DNA and protein synthesis at concentrations as low as 10 µM, demonstrating significant neurotoxic potential . This study highlights the need for caution when considering clioquinol for therapeutic use.

Case Study 2: Antifungal Efficacy
A clinical evaluation of clioquinol's antifungal properties showed promising results against dermatophyte infections. Patients treated with clioquinol exhibited a marked reduction in fungal load, supporting its use as an effective topical antifungal agent .

Research Findings

Study Focus Findings
NeurotoxicityInhibited DNA/RNA/protein synthesis in neonatal rat SCG at 10 µM concentration.
BiofortificationEnhanced iodine accumulation in biofortified potatoes using iodoquinolines.
Antimicrobial ActivityDemonstrated significant antifungal activity against various pathogens.
Clinical UseEffective in treating dermatophyte infections with minimal side effects reported.

Properties

IUPAC Name

5-chloro-7-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYZIMBIPTULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Cl)I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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